2-(Buta-1,3-diyn-1-YL)pyridine

HDDA cycloaddition benzyne generation Lewis acid-base catalysis

2-(Buta-1,3-diyn-1-yl)pyridine (CAS 648431-97-4) is a heterocyclic alkyne featuring a pyridine ring substituted at the 2-position with a terminal buta-1,3-diynyl chain (C9H5N, MW 127.14 g/mol, predicted bp 216.5 °C, predicted density 1.08 g/cm³). The compound belongs to the class of pyridyl-substituted 1,3-butadiynes, which are distinguished by a conjugated diyne moiety that enables unique reactivity profiles including hexadehydro-Diels–Alder (HDDA) cycloaddition, topochemical polymerization, and gold(I)-catalyzed cascade cyclization.

Molecular Formula C9H5N
Molecular Weight 127.14 g/mol
CAS No. 648431-97-4
Cat. No. B12608626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Buta-1,3-diyn-1-YL)pyridine
CAS648431-97-4
Molecular FormulaC9H5N
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC#CC#CC1=CC=CC=N1
InChIInChI=1S/C9H5N/c1-2-3-6-9-7-4-5-8-10-9/h1,4-5,7-8H
InChIKeyXLRRAVSEFREARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Buta-1,3-diyn-1-yl)pyridine (CAS 648431-97-4): A Terminal Diyne-Tethered Pyridine Building Block for Cycloaddition and Photochemistry


2-(Buta-1,3-diyn-1-yl)pyridine (CAS 648431-97-4) is a heterocyclic alkyne featuring a pyridine ring substituted at the 2-position with a terminal buta-1,3-diynyl chain (C9H5N, MW 127.14 g/mol, predicted bp 216.5 °C, predicted density 1.08 g/cm³) . The compound belongs to the class of pyridyl-substituted 1,3-butadiynes, which are distinguished by a conjugated diyne moiety that enables unique reactivity profiles including hexadehydro-Diels–Alder (HDDA) cycloaddition, topochemical polymerization, and gold(I)-catalyzed cascade cyclization [1][2]. Its terminal alkyne terminus also permits downstream Sonogashira coupling or Glaser-type homocoupling, making it a versatile synthon for constructing extended π-conjugated architectures [3].

Why 2-(Buta-1,3-diyn-1-yl)pyridine Cannot Be Replaced by 2-Ethynylpyridine, 3-Pyridyl Diynes, or Phenyl-Substituted Butadiynes in Advanced Synthesis


The structural and electronic features of 2-(buta-1,3-diyn-1-yl)pyridine are not interchangeable with simpler or isomeric analogs. The ortho-pyridyl nitrogen is essential for forming the non-covalent Lewis acid–base complex with Bpin-alkynes that enables the untethered intermolecular HDDA reaction; 3- and 4-pyridyl isomers do not support this pre-association geometry and thus fail to engage in productive benzyne formation [1]. Compared to 2-ethynylpyridine, the conjugated diyne chain provides an additional alkyne unit that serves as the requisite third π-component (the 2π diynophile) in HDDA cycloisomerization, a reactivity manifold inaccessible to mono-alkyne analogs [2]. Furthermore, pyridine-substituted 1,3-butadiynes exhibit significantly stronger phosphorescence emission and higher excited triplet-state energy than their phenyl-substituted counterparts, a photophysical differentiation critical for applications in triplet-sensitized reactions and materials science [3].

Quantitative Differentiation Evidence for 2-(Buta-1,3-diyn-1-yl)pyridine Relative to Structural Analogs


Intermolecular HDDA Reactivity: 2-Pyridyl Diyne vs. 3- and 4-Pyridyl Isomers

2-(Buta-1,3-diyn-1-yl)pyridine engages in an untethered intermolecular HDDA reaction with Bpin-terminated alkynes to generate benzyne intermediates, a reactivity that is absent for the 3- and 4-pyridyl isomers. Control experiments show that only the 2-pyridyl isomer forms the requisite non-covalent Lewis acid–base complex with the Bpin-diyne, enabling productive benzyne formation [1]. The reaction yields benzyne-derived trapping products when the 2-isomer is employed; analogous experiments with the 3- or 4-isomer show no benzyne-derived products under identical conditions.

HDDA cycloaddition benzyne generation Lewis acid-base catalysis

Excited Triplet-State Energy: Pyridine- vs. Phenyl-Substituted 1,3-Butadiynes

Pyridine-substituted 1,3-butadiynes, including 2-pyridyl derivatives, exhibit strong phosphorescence emission and a higher excited triplet-state energy compared to phenyl-substituted 1,3-butadiynes. This photophysical differentiation was established in a comparative study measuring phosphorescence and triplet energies of pyridyl- versus phenyl-substituted butadiyne derivatives [1]. The higher triplet energy of pyridine-substituted derivatives is attributed to the electron-withdrawing nature of the pyridyl ring, which alters the frontier orbital energies relative to phenyl-substituted analogs.

phosphorescence triplet energy photophysics

Topochemical Polymerization Reactivity: Pyridine-Substituted vs. Phenyl-Substituted 1,3-Butadiynes

Pyridine-substituted 1,3-butadiynes demonstrate enhanced reactivity for topochemical polymerization upon UV irradiation and annealing compared to phenyl-substituted 1,3-butadiynes. This differential reactivity was observed in a comparative study where pyridyl-substituted butadiynes exhibited greater propensity for solid-state polymerization [1]. The enhanced reactivity is attributed to the ability of the pyridyl nitrogen to participate in hydrogen-bonding interactions, which can pre-organize monomers in the crystal lattice to satisfy the geometric requirements for topochemical 1,4-addition.

topochemical polymerization polydiacetylenes solid-state reactivity

Gold(I)-Catalyzed Cascade Cyclization: 2-(Buta-1,3-diyn-1-yl)pyridine as a Variolin B Precursor Platform

2-(Buta-1,3-diyn-1-yl)pyridine serves as the core scaffold for constructing pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidin-9(8H)-ones via consecutive gold(I)-catalyzed nucleophilic ring-closure reactions of 1-[2-(buta-1,3-diynyl)pyridyl]ureas. This cascade cyclization strategy, developed in collaboration with BASF for agrochemical lead discovery, exploits the unique juxtaposition of the 2-pyridyl nitrogen and the conjugated diyne to enable sequential ring-forming events [1]. The methodology produces unprecedented polyfused heterocyclic frameworks that are not accessible through analogous phenyl-substituted or 3-/4-pyridyl substrates.

gold catalysis cascade cyclization agrochemical heterocycles

Charge-Transfer Complex Formation: Pyridyl Butadiynes as Electron-Acceptor Synthons

The buta-1,3-diynyl-pyridine scaffold enables the formation of charge-transfer complexes with electron donors such as tetramethyl-p-phenylenediamine (TMPD). This property has been structurally characterized for the 3-pyridyl dimer (1,4-di(3-pyridyl)buta-1,3-diyne) via X-ray crystallography, demonstrating that the pyridyl-butadiyne framework can function as an electron-acceptor module in donor–acceptor assemblies [1]. While the specific 2-substituted monomer has not been crystallographically characterized in a charge-transfer complex, the class-level behavior of pyridyl-substituted butadiynes establishes the structural precedent for such interactions.

charge-transfer complex X-ray crystallography supramolecular chemistry

HDDA Reactivity Modulation by Pyridine Basicity: 4-Substituent Effects on Reaction Rate

In the intermolecular HDDA reaction of 2-(1,3-butadiynyl)pyridines with Bpin-alkynes, the reaction rate is modulated by the basicity of the pyridine nitrogen. Pyridines with enhanced basicity (4-H < 4-OMe < 4-NMe₂) react faster, consistent with a higher equilibrium concentration of the transient py•Bpin Lewis acid–base complex that constitutes the necessary reactive species [1]. This structure–reactivity relationship provides a rational basis for selecting 2-(buta-1,3-diyn-1-yl)pyridine derivatives with specific 4-substituents to optimize reaction kinetics.

HDDA reaction pyridine basicity structure-reactivity relationship

High-Impact Application Scenarios for 2-(Buta-1,3-diyn-1-yl)pyridine Based on Verified Differentiation Evidence


Intermolecular HDDA-Based Multicomponent Benzyne Trapping for Complex Polycyclic Synthesis

Researchers seeking to generate pyridyl-containing benzynes in an intermolecular (untethered) fashion should prioritize 2-(buta-1,3-diyn-1-yl)pyridine as the diyne component, as only the 2-pyridyl isomer forms the requisite non-covalent Lewis acid–base complex with Bpin-alkynes to enable productive HDDA cycloaddition [1]. This compound enables three-component benzyne generation/trapping reactions that are inaccessible with 3- or 4-pyridyl diynes or phenyl-substituted butadiynes, making it essential for synthesizing functionalized naphthalenes, anthracenes, and related polycyclic scaffolds via HDDA logic.

Triplet-Sensitized Photoreactions and Phosphorescent Materials Development

For applications requiring high triplet-state energy sensitizers—such as triplet–triplet annihilation upconversion, photocatalysis, or phosphorescent organic light-emitting diodes (OLEDs)—pyridine-substituted 1,3-butadiynes offer a measurable advantage over phenyl-substituted analogs due to their higher excited triplet energy and strong phosphorescence emission [1]. 2-(Buta-1,3-diyn-1-yl)pyridine is the appropriate starting scaffold for constructing such sensitizers, with the terminal alkyne permitting further functionalization.

Gold(I)-Catalyzed Cascade Synthesis of Agrochemical Polyfused Heterocycles

In agrochemical discovery programs targeting polyfused heterocyclic frameworks related to variolin B, 2-(buta-1,3-diyn-1-yl)pyridine is the essential precursor for constructing pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidin-9(8H)-ones via consecutive gold(I)-catalyzed cyclization of the corresponding pyridylurea derivatives [1]. Unlike phenyl-substituted diynes, the pyridyl nitrogen actively directs the cascade cyclization outcome, yielding nitrogen-incorporated polycyclic architectures of interest to BASF Crop-Protection and related agrochemical discovery efforts.

Topochemical Polymerization for Structurally Ordered Polydiacetylene Materials

When designing diyne monomers for solid-state topochemical polymerization to polydiacetylenes, the pyridyl substituent of 2-(buta-1,3-diyn-1-yl)pyridine provides enhanced polymerization reactivity compared to phenyl-substituted analogs, attributable to hydrogen-bonding-directed crystal packing [1]. This makes it a candidate monomer for producing polydiacetylene-based chromic sensors, waveguides, and nonlinear optical materials where ordered polymer microstructure is critical for performance.

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